molecular formula C26H22BrN3OS B2742860 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1206990-56-8

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2742860
CAS No.: 1206990-56-8
M. Wt: 504.45
InChI Key: RSXBCIGXGPNRSA-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H22BrN3OS and its molecular weight is 504.45. The purity is usually 95%.
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Biological Activity

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that belongs to a class of imidazole derivatives. Its unique structure, which features an imidazole ring, a thioether linkage, and various aromatic substituents, positions it as a candidate for diverse biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H22BrN3OSC_{22}H_{22}BrN_3OS, with a molecular weight of approximately 456.4 g/mol. The presence of bromophenyl and p-tolyl groups enhances its potential biological activity.

PropertyValue
Molecular FormulaC22H22BrN3OS
Molecular Weight456.4 g/mol
CAS Number1207006-22-1

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can modulate enzyme activity, while the thioether linkage may enhance binding affinity to specific targets.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown potential against various microbial strains.
  • Antitumor Activity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Case Studies

  • Cytotoxicity Testing : In vitro studies have evaluated the cytotoxic potency of related compounds against human cancer cell lines. For example, analogs were tested on cervical cancer (SISO) and bladder cancer (RT-112) cell lines, revealing IC50 values ranging from 2.38 to 3.77 μM, indicating significant antitumor activity .
  • Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, treatment with specific concentrations led to increased early and late apoptotic cell populations, demonstrating the compound's potential in cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructure FeaturesNotable Biological Activity
Compound AImidazole ringAntifungal
Compound BThioether linkageAntimicrobial
Compound CAromatic substituentsAntitumor

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN3OS/c1-18-6-12-22(13-7-18)30-24(20-8-10-21(27)11-9-20)16-28-26(30)32-17-25(31)29-15-14-19-4-2-3-5-23(19)29/h2-13,16H,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXBCIGXGPNRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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